Ethyl 5-amino-2-(cyanosulfanyl)benzoate
Description
Ethyl 5-amino-2-(cyanosulfanyl)benzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) substituent at the 5-position and a cyanosulfanyl (-SCN) group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl 5-amino-2-thiocyanatobenzoate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-5-7(12)3-4-9(8)15-6-11/h3-5H,2,12H2,1H3 |
InChI Key |
DDUVZVOBHHKQEQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC#N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects: Amino vs. Other Functional Groups
Ethyl 5-amino-2-(cyanosulfanyl)benzoate differs from simpler alkyl benzoates (e.g., ethyl benzoate) due to its electron-donating amino group and electron-withdrawing cyanosulfanyl group. For example:
- Ethyl 4-(dimethylamino)benzoate (a related amino-substituted benzoate) exhibits enhanced reactivity in polymerization initiator systems, achieving a higher degree of conversion compared to methacrylate-based analogs . This suggests that amino groups at the para position improve photochemical efficiency.
- The cyanosulfanyl group in the target compound may similarly influence intermolecular interactions or stability.
Table 1: Functional Group Impact on Reactivity and Properties
Alkyl Chain and Toxicity Profiles
Alkyl benzoates with varying chain lengths (methyl, ethyl, butyl) exhibit differences in toxicity and application:
- Butyl benzoate shows higher acute toxicity (oral LD₅₀: 2300 mg/kg in rats) compared to ethyl benzoate (LD₅₀: 4100 mg/kg), suggesting that longer alkyl chains may increase toxicity .
Table 2: Toxicity Comparison of Alkyl Benzoates
| Compound | Acute Toxicity (LD₅₀, rat oral) | Dermal Irritation | Common Applications |
|---|---|---|---|
| Methyl benzoate | 3400 mg/kg | Low | Fragrances, solvents |
| Ethyl benzoate | 4100 mg/kg | Low | Cosmetics, food flavoring |
| Butyl benzoate | 2300 mg/kg | Moderate | Plasticizers, coatings |
Physicochemical Properties
- Solubility: Amino groups enhance hydrophilicity, while cyanosulfanyl groups may increase polarity. Ethyl 4-(dimethylamino)benzoate, for instance, shows improved solubility in polar solvents compared to ethyl benzoate .
- Thermal Stability: Cyanosulfanyl groups can introduce thermal instability, as seen in thiocyanate-containing compounds, which decompose at elevated temperatures.
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